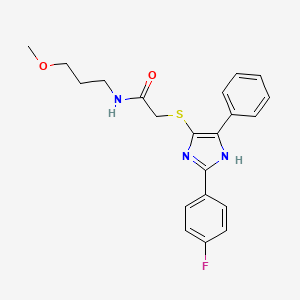

2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2S/c1-27-13-5-12-23-18(26)14-28-21-19(15-6-3-2-4-7-15)24-20(25-21)16-8-10-17(22)11-9-16/h2-4,6-11H,5,12-14H2,1H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELPSCNBYUWFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a member of the imidazole derivative family, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a complex structure comprising an imidazole ring, a thioether linkage, and an acetamide moiety. The presence of the 4-fluorophenyl group is significant as it may enhance lipophilicity and membrane permeability, potentially increasing biological efficacy.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this one exhibit significant antimicrobial activity. For instance, derivatives with imidazole rings have shown effectiveness against various bacterial strains such as Escherichia coli and Listeria monocytogenes, comparable to established antibiotics like ampicillin and vancomycin .

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The compound can modulate their activity, leading to various biological effects. Research suggests that it may act as an enzyme inhibitor or receptor modulator.

Research Findings

Recent studies have focused on the synthesis and evaluation of similar imidazole derivatives. For example, a study highlighted the structure-activity relationships (SARs) of imidazole compounds, emphasizing the importance of substituent variations on biological activity .

Case Studies

- Study on Antimicrobial Activity : A comparative analysis revealed that certain imidazole derivatives demonstrated broad-spectrum antimicrobial activity. The study involved testing against multiple bacterial strains, with results indicating that the tested compounds had minimal inhibitory concentrations (MICs) comparable to those of conventional antibiotics .

- Metabolic Stability Assessment : Another significant study evaluated the metabolic stability of imidazole derivatives using human liver microsomes (HLMs). The findings showed that certain derivatives maintained higher levels of the parent compound after incubation compared to traditional drugs, suggesting improved metabolic stability .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazole-Based Analogs

(a) N-(4-Fluorophenyl)-2-[[2-(3-Methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide

This analog () shares the imidazole core, thioacetamide linkage, and phenyl substituents but differs in two key aspects:

- Position 2 substituent : A 3-methoxyphenyl group replaces the 4-fluorophenyl group.

- Acetamide substituent : The N-atom is linked to a 4-fluorophenyl group instead of 3-methoxypropyl.

Impact :

- The 3-methoxyphenyl group introduces steric bulk and electron-donating effects, which may reduce binding specificity compared to the smaller, electron-deficient 4-fluorophenyl group in the target compound.

- The 4-fluorophenyl substituent on the acetamide nitrogen likely decreases solubility relative to the 3-methoxypropyl chain, which has an ether oxygen for hydrogen bonding .

(b) Imidazole Derivatives in Patent Literature

The thioether linkage in the target compound may confer distinct metabolic stability compared to oxygen or methylene bridges.

Benzothiazole-Based Analogs

Several N-(benzothiazole-2-yl)acetamide derivatives are listed in a European patent (), including:

- N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide

- N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

Structural Differences :

- Substituents : Methoxy or nitro groups on the benzothiazole ring modify electronic properties.

Functional Implications :

Perfluoroalkyl Thioacetamides

lists acetamide derivatives with perfluoroalkyl thioether chains, such as:

- Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs.

Comparison :

- Fluorine Content : The target compound has a single fluorine atom, whereas perfluoroalkyl chains are heavily fluorinated, leading to extreme hydrophobicity and environmental persistence.

- Applications : Perfluoroalkyl analogs are often surfactants or materials science components, whereas the target compound’s structure aligns more with bioactive molecules .

Research Implications and Gaps

- Target Compound : The 3-methoxypropyl group may enhance bioavailability compared to analogs with aryl N-substituents. Further studies on its pharmacokinetics and enzyme inhibition profiles are needed.

- Fluorine Role: The 4-fluorophenyl group’s impact on target selectivity versus non-fluorinated analogs (e.g., ’s 3-methoxyphenyl) warrants comparative binding assays.

- Synthetic Routes : Crystallographic data using tools like SHELX () could elucidate conformational preferences, aiding in structure-activity relationship (SAR) studies.

Collaborative studies integrating computational modeling and synthetic optimization are recommended to advance this compound’s profile.

Q & A

Basic Research Questions

Q. What synthetic routes are established for 2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide, and how can purity be ensured post-synthesis?

- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including thioether formation and acetamide coupling. A typical approach for analogous imidazole-thioacetamides involves refluxing intermediates in dimethylformamide (DMF) with potassium carbonate as a base, followed by TLC monitoring . Post-synthesis, purification via recrystallization (e.g., using DMF/water mixtures) and characterization via /-NMR, IR, and elemental analysis are critical to confirm purity and structure .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography is the gold standard for resolving structural ambiguities, as demonstrated for similar imidazole-acetamide derivatives . Spectroscopic methods (NMR, IR) validate functional groups, while mass spectrometry confirms molecular weight. For crystalline derivatives, single-crystal diffraction provides precise bond-length and stereochemical data .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize in vitro assays for antimicrobial, anticancer, or enzyme-inhibitory activity, given the bioactivity of structurally related thiazole/imidazole-acetamides . For example, antiproliferative activity can be tested via MTT assays on cancer cell lines, while antimicrobial activity is assessed using broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

- Methodological Answer : Catalyst screening (e.g., zeolites or pyridine in reflux conditions) improves reaction efficiency for imidazole-thioacetamide derivatives . Solvent optimization (e.g., switching from DMF to acetonitrile for milder conditions) and stepwise temperature control (e.g., 150°C for cyclization) may enhance yields. Continuous TLC monitoring reduces byproduct formation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays: e.g., confirm antiproliferative activity via both MTT and clonogenic assays. Cross-reference structural analogs (e.g., fluorophenyl-substituted imidazoles) to identify structure-activity relationships (SAR) .

Q. How can computational methods aid in elucidating the compound's mechanism of action?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins (e.g., kinases or receptors). For example, triazole-thioacetamide derivatives have been docked into active sites of α-glucosidase or COX-2 to rationalize inhibitory activity . MD simulations (100+ ns) further assess binding stability .

Q. What advanced techniques address challenges in crystallizing the compound for structural analysis?

- Methodological Answer : If crystallization fails, consider solvent vapor diffusion with dichloromethane/hexane mixtures or co-crystallization with stabilizing agents (e.g., acetic acid). For hygroscopic derivatives, synchrotron X-ray sources improve data resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.